molecular formula C12H20N2O2 B14153077 5-tert-butyl-N',N',2-trimethylfuran-3-carbohydrazide CAS No. 299921-25-8

5-tert-butyl-N',N',2-trimethylfuran-3-carbohydrazide

Katalognummer: B14153077
CAS-Nummer: 299921-25-8
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: XALFDJRCIURNSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-tert-butyl-N’,N’,2-trimethylfuran-3-carbohydrazide is an organic compound with a complex structure that includes a furan ring, a carbohydrazide group, and several tert-butyl and methyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-N’,N’,2-trimethylfuran-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-tert-butyl-2-methylfuran with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5-tert-butyl-N’,N’,2-trimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-tert-butyl-N’,N’,2-trimethylfuran-3-carbohydrazide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-tert-butyl-N’,N’,2-trimethylfuran-3-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-tert-butyl-N’,N’,2-trimethylfuran-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. Its furan ring and carbohydrazide group make it particularly versatile for various synthetic and biological applications .

Eigenschaften

CAS-Nummer

299921-25-8

Molekularformel

C12H20N2O2

Molekulargewicht

224.30 g/mol

IUPAC-Name

5-tert-butyl-N',N',2-trimethylfuran-3-carbohydrazide

InChI

InChI=1S/C12H20N2O2/c1-8-9(11(15)13-14(5)6)7-10(16-8)12(2,3)4/h7H,1-6H3,(H,13,15)

InChI-Schlüssel

XALFDJRCIURNSU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(O1)C(C)(C)C)C(=O)NN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.